5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile
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Overview
Description
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the triazolopyrimidine family, known for their pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to exhibit significant biological activities . They have been used in the design and synthesis of novel anti-infective agents , and have shown potential in the treatment of various diseases .
Mode of Action
Similar compounds have been reported to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction , which is crucial for the replication of certain viruses .
Biochemical Pathways
Similar compounds have been reported to have a variety of biological activities, including anti-parasitic, antimicrobial, anticancer, and antibiotic activities . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to have favourable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to inhibit the replication of certain viruses , suggesting that this compound may have similar antiviral effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain catalysts .
Biochemical Analysis
Biochemical Properties
5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, and adenosine antagonists
Cellular Effects
Related compounds have been shown to have significant inhibitory activity against certain cell lines
Molecular Mechanism
Related compounds have been shown to inhibit certain enzymes
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using a one-pot reaction, which has the advantages of short reaction times, good yields, high selectivity, and operational simplicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile involves a three-component one-pot reaction. This method uses 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This approach offers advantages such as short reaction times, high yields, and operational simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation and eco-friendly catalysts can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve solvents like ethanol or dimethylformamide and catalysts like NaOH or CuBr .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, dihydro derivatives, and other heterocyclic compounds .
Scientific Research Applications
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a fused heterocyclic ring system and are used in medicinal chemistry.
Uniqueness
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-1-4-2-12-6(9-3-10-12)11-5(4)8/h2-3H,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDRZWPFFGXXGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC2=NC=NN21)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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